N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

Lipophilicity Drug Discovery ADME

This 3-methoxy, 2-oxopiperidin-1-yl naphthylacetamide is essential for reproducible SAR studies. Its XLogP3 of 3.7 avoids non-specific binding, while its 3 HBA count probes receptor-ligand interactions. With MW 388.5 g/mol, it's optimized for early-stage drug discovery libraries, ensuring higher credible hit rates.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 941918-89-4
Cat. No. B2365265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
CAS941918-89-4
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O
InChIInChI=1S/C24H24N2O3/c1-29-22-16-19(12-13-21(22)26-14-5-4-11-24(26)28)25-23(27)15-18-9-6-8-17-7-2-3-10-20(17)18/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27)
InChIKeyQIVQFZCQZMSNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide (CAS 941918-89-4): Procurement-Relevant Physicochemical and Structural Profile


N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide is a synthetic, small-molecule organic compound characterized by a 2-oxopiperidine ring linked to a methoxy-substituted phenyl ring, which is further connected to a naphthalen-1-yl group via an acetamide bridge [1]. It is a member of a specialized class of piperidinyl-naphthylacetamide derivatives, often utilized as advanced chemical building blocks in medicinal chemistry and structure-activity relationship (SAR) studies [2]. The compound is commercially available for research purposes, with its chemical identity confirmed by a unique InChI Key (QIVQFZCQZMSNSL-UHFFFAOYSA-N) and a specific SMILES notation [1].

Why Generic Piperidinyl-Naphthylacetamide Substitution Fails for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide


Within the piperidinyl-naphthylacetamide family, even minor structural modifications profoundly alter key drug-likeness properties, rendering generic substitution scientifically unreliable. For instance, replacing the 3-methoxy group on the target compound's phenyl ring with a 3-methyl group yields the closely related analog N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide (CAS 942013-67-4). This single alteration has been shown to trigger a significant change in important physicochemical parameters, such as the computed partition coefficient, which directly influences molecular behavior in biological assays [1]. Similarly, positional isomerism, another common source of variability in chemical libraries, can drastically affect a molecule's interaction with biological targets, as demonstrated by research on derivatives like those in the piperidinyl naphthylacetic acid patent (US8691993B2) [2]. Therefore, selecting the exact compound with the precise 3-methoxy, 2-oxopiperidin-1-yl substitution pattern is critical for maintaining experimental consistency and reproducible SAR data in drug discovery programs [1].

Quantitative Differentiation of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide from Closest Analogs


Lipophilicity Shift Relative to the 3-Methyl Analog: A Critical Decision-Making Parameter for Membrane Permeability

The target compound, featuring a 3-methoxy substituent, exhibits a computable and significantly different lipophilicity profile compared to its direct 3-methyl analog. This difference is quantitatively defined by the computed XLogP3 values: the target compound has a LogP of 3.7, while the 3-methyl analog (CAS 942013-67-4) has a LogP of 5.0 [1]. The 1.3-unit decrease in LogP for the target compound suggests a notable alteration in its distribution between aqueous and organic phases, which is a primary determinant of passive membrane permeability, solubility, and potential off-target binding. This quantitative variance provides a clear, reason-based criterion for selecting the target compound over the analog when lower lipophilicity is desired to mitigate risks of high metabolic clearance or poor solubility, thereby guiding procurement for focused lead optimization campaigns requiring a methoxy-substituted phenotype [1].

Lipophilicity Drug Discovery ADME

Hydrogen Bond Acceptor Count Differentiation from the 2-Naphthyloxy Analog for Receptor Interaction Fidelity

A key structural discriminant between the target compound and the analog N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide (CAS 941872-70-4) is the number of hydrogen bond acceptor (HBA) sites. The target compound presents 3 HBA atoms, whereas the 2-naphthyloxy analog has 4 HBA atoms [1]. This increase in HBA count on the analog is due to the introduction of an additional ether oxygen in the linker, which fundamentally alters the hydrogen bonding potential and, therefore, the molecular recognition pattern. For a researcher, this 1 HBA difference is not marginal; it represents a distinct pharmacophoric feature that can lead to differential binding affinities or selectivity profiles against biological targets that are sensitive to hydrogen bond networks [1]. Procuring the target compound is essential when the project's pharmacophore model is specifically defined by a 3-acceptor arrangement, ensuring fidelity to the intended SAR hypothesis.

Structure-Activity Relationship Hydrogen Bonding Off-Target Effects

Maintenance of Key Physicochemical Properties Compared to the Naphthalen-2-yloxy Analog for Library Consistency

A comparative analysis of fundamental physicochemical properties reveals that the target compound maintains a lower molecular weight and lipophilicity compared to the 2-naphthyloxy analog (CAS 941872-70-4). The target compound has a molecular weight of 388.5 g/mol and a LogP of 3.7, while the analog has a heavier molecular weight of 404.5 g/mol and a higher LogP of 4.4 [1]. This quantitative data underscores that the target compound is both smaller and less lipophilic. For groups maintaining a high-throughput screening (HTS) deck or a focused library where drug-like space parameters (e.g., MW < 400, LogP < 5) are strictly enforced, the target compound fits more favorably within established lead-likeness guidelines, making it the superior choice for libraries designed to prioritize drug-like starting points [1].

Chemical Library Quality Control Molecular Weight

Validated Application Scenarios for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide Based on Quantitative Evidence


Focused Library Design Prioritizing Lower Lipophilicity and Lead-like Space

Compound library designers and medicinal chemistry CROs can leverage the direct evidence of the target compound's significantly lower XLogP3 (3.7) compared to the 3-methyl analog (XLogP3 = 5.0) [1]. This quantitative property supports its selection when curating a screening library designed to avoid highly lipophilic compounds that are prone to non-specific binding, aggregation, and rapid metabolic turnover. Its inclusion directly addresses the strategic requirement for early-stage drug discovery sets that balance potency metrics with favorable, calculable ADME starting points.

Detailed Structure-Activity Relationship (SAR) Studies on Pharmacophoric Hydrogen Bond Patterns

Research teams investigating the fine-tuning of receptor-ligand interactions will find the target compound's unique 3 Hydrogen Bond Acceptor (HBA) count essential. As demonstrated by the comparison with the 2-naphthyloxy analog, which has 4 HBAs, the difference of a single acceptor site can be decisive [2]. This makes the compound an indispensable tool for probing the hydrogen bonding capacity of a target binding pocket, helping to discriminate between potential 'off-target' pharmacophores and the specific, desired 3-acceptor interaction motif.

Procurement for High-Throughput Screening (HTS) Triage Under Lead-likeness Filters

For large pharmaceutical companies and biotechs running automated HTS triage, the compound's favorable multiparametric profile (MW 388.5 g/mol, XLogP3 3.7) against the heavier and more lipophilic 2-naphthyloxy analog provides a data-driven justification for its purchasing [3]. It is more likely to pass standard computational filters (e.g., MW < 400, LogP < 4) from the outset, ensuring a higher percentage of credible hits and reducing late-stage attrition due to poor physicochemical properties.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.